GNA002

Epigenetics PROTAC-like degradation Targeted protein degradation

Standard catalytic EZH2 inhibitors (e.g., GSK126) block enzymatic activity but preserve scaffolding functions, confounding studies on PRC2 non-enzymatic roles. GNA002 solves this: it binds covalently to Cys668, triggering CHIP-mediated proteasomal degradation of EZH2 protein. - **Mechanism:** EZH2 degradation (not just inhibition); IC50 1.1 μM - **Key data:** 0.5 μM degrades EZH2 in Cal-27 cells; 100 mg/kg oral, once-daily active in xenografts - **Supply:** Research-grade, documented purity, global delivery available

Molecular Formula C42H55NO8
Molecular Weight 701.9 g/mol
Cat. No. B15585197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
Molecular FormulaC42H55NO8
Molecular Weight701.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18+
InChIKeyHJJVIXXMFVHPER-PIZOZCJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNA002: Covalent EZH2 Degrader


GNA002 is a gambogenic acid (GNA) derivative that functions as a covalent EZH2 inhibitor with a distinct protein-degradation mechanism. Unlike conventional small-molecule inhibitors that merely occupy the enzymatic active site, GNA002 specifically and covalently binds to the Cys668 residue within the EZH2-SET domain, triggering CHIP (COOH terminus of Hsp70-interacting protein)-mediated ubiquitination and subsequent proteasomal degradation of the entire EZH2 protein [1]. This degradation-based mechanism results in total termination of EZH2 oncogenic functions, including both methyltransferase-dependent and -independent activities, distinguishing GNA002 fundamentally from active-site-competitive EZH2 inhibitors [1].

1
Mechanism Covalent Cys668-targeted EZH2 degrader
2
Pathway PRC2 complex degradation via CHIP-mediated ubiquitination
3
Use Context Non-catalytic EZH2 scaffolding studies; distinct from active-site inhibitors

GNA002 vs. Classic SET-Domain Inhibitors


Generic substitution of EZH2 inhibitors is scientifically invalid when the experimental objective requires complete ablation of EZH2 function. Conventional SAM-competitive inhibitors (e.g., GSK126, EPZ-6438) reduce H3K27 trimethylation but preserve EZH2 protein integrity, leaving PRC2- and methyltransferase-independent oncogenic functions intact [1]. GNA002 fundamentally differs: covalent Cys668 binding induces CHIP-mediated ubiquitination and complete EZH2 degradation, eliminating both enzymatic and scaffolding functions [1]. The C668S-EZH2 mutant fully rescues GNA002's anti-tumor effects, confirming that covalent Cys668 engagement—absent in conventional inhibitors—is the exclusive mechanistic requirement for degradation-based efficacy [1]. Substituting GNA002 with any non-degrading EZH2 inhibitor would produce fundamentally different experimental outcomes.

Attribute
GNA002
Typical catalytic inhibitor (e.g. GSK126)
Mechanism
Covalent Cys668 binding, CHIP-mediated EZH2 degradation
Reversible SET-domain active-site inhibition
Protein fate
EZH2 protein depletion
EZH2 protein retained; scaffolding function may persist
Study impact
Unmasks non-catalytic PRC2 roles
May confound interpretation of scaffolding-dependent phenotypes

GNA002 vs. Key EZH2 Probes


EZH2 Degradation vs. GSK126 Inhibition

In direct head-to-head comparison, GNA002 treatment for 48 hours in Cal-27 head and neck cancer cells induced significant reduction in EZH2 protein abundance, whereas the SAM-competitive EZH2 inhibitor GSK126 failed to reduce EZH2 protein levels despite both compounds comparably reducing H3K27Me3 levels [1]. This demonstrates that GNA002 achieves target degradation—a distinct pharmacological outcome unattainable with conventional enzymatic inhibitors.

EZH2 degradation vs. GSK126
Head-to-head
GNA002 (0.5 μM) reduced EZH2 protein; GSK126 (5 μM) did not alter EZH2 abundance in Cal-27 cells
Supports EZH2 protein-level depletion context
Immunoblotting, 24 h; H3K27me3 reduced by both agents
Epigenetics PROTAC-like degradation Targeted protein degradation

In Vivo Tumor Suppression vs. GSK126

Co-immunoprecipitation experiments demonstrated that GNA002 treatment (24 h) decreased the association between EZH2 and EED within the PRC2 complex in Cal-27 cells [1]. This disruption of PRC2 complex integrity is a direct consequence of EZH2 degradation and is not observed with SAM-competitive inhibitors that preserve EZH2 protein abundance. Additionally, GNA002 reduced the abundance of multiple PRC2 complex components in a dose-dependent manner [1].

In vivo model response vs. GSK126
Head-to-head
Oral GNA002 (100 mg/kg, qd) showed reported greater tumor growth inhibition than i.p. GSK126 (50 mg/kg) in Cal-27 xenograft
Reported xenograft model-response context
4-week dosing; tumor volume endpoint
PRC2 complex Protein-protein interaction EED

Potency vs. Gambogenic Acid (GNA)

In Cal-27 head and neck cancer xenografts, oral GNA002 (100 mg/kg, daily) significantly suppressed tumor growth over 4 weeks of treatment [1]. In the same study, GNA002 also demonstrated tumor growth suppression in Daudi lymphoma xenografts and Pfeiffer lymphoma xenografts harboring gain-of-function EZH2 mutation [1]. The study includes direct comparator arms with GSK126 (i.p., 50 mg/kg, daily) and cisplatin (i.p., 5 mg/kg, weekly) [1]. Notably, GNA002 reduced both H3K27Me3 levels and EZH2 protein abundance in tumor tissues, whereas GSK126 reduced only H3K27Me3 without affecting EZH2 protein levels [1].

Potency vs. parent GNA
Data to verify
IC50 1.1 μM (GNA002) vs. 8.6 μM (gambogenic acid) – ~7.8-fold lower IC50
Supports selection for lower-concentration EZH2 engagement
EZH2-SET domain binding assay; source data to review
In vivo oncology Xenograft Oral bioavailability

Cys668-Specific Covalent Target Validation

Mechanistic validation studies demonstrate that EZH2 degradation is strictly dependent on covalent binding to Cys668. GNA002 increased ubiquitination of wild-type Flag-EZH2 but not the C668S mutant form [1]. In vivo, nude mice bearing C668S-EZH2-expressing UMSCC-12 xenograft tumors showed complete resistance to GNA002 treatment, whereas wild-type EZH2-expressing tumors responded with significant growth suppression (P < 0.001) [1]. Similarly, CHIP depletion (shCHIP) conferred partial resistance to GNA002 in vivo, confirming the CHIP-ubiquitination axis requirement [1].

Cys668 specificity validation
Supporting evidence
GNA002 (2 μM) ubiquitinated WT-EZH2; C668S mutant completely abrogated ubiquitination and growth inhibition
Supports Cys668-dependent target engagement interpretation
HEK293 transfection; UMSCC-12 growth assay
Target validation Covalent binding Mutagenesis

Anti-Proliferative Potency in Hematologic Cancers

GNA002 (10 μM; 72 hours) inhibited proliferation across numerous cancer cell lines, with particularly potent activity against leukemia cell lines: IC50 = 0.070 μM for MV4-11 cells and IC50 = 0.103 μM for RS4-11 cells [1]. These sub-micromolar IC50 values indicate high potency in hematologic malignancy models, providing quantitative benchmarks for dose-response studies.

Antiproliferative IC50
Class-level inference
MV4-11 IC50 70 nM; RS4-11 IC50 103 nM (72 h, CCK-8)
Reported cell-model response in ALL lines
Source data to verify; class-level inference for comparator comparison
Leukemia Cell proliferation IC50

GNA002: Recommended Applications


Chemical Probe for EZH2 Non-Catalytic Functions

GNA002 is uniquely suited for studies requiring elimination of both methyltransferase activity and PRC2 scaffolding functions. Unlike GSK126 and other SAM-competitive inhibitors that preserve EZH2 protein integrity, GNA002 induces complete EZH2 degradation [1]. This makes GNA002 the appropriate tool compound for dissecting PRC2-independent, methyltransferase-independent EZH2 functions in chromatin regulation and gene expression. The C668S rescue model provides a validated negative control for confirming degradation-specific phenotypes [1].

In Vivo Xenograft Models with Oral Dosing

For preclinical oncology studies using Cal-27 head and neck cancer, Daudi lymphoma, or Pfeiffer mutant-EZH2 lymphoma xenograft models, GNA002 offers validated oral dosing (100 mg/kg daily) with demonstrated tumor growth suppression [1]. Researchers can assess both pharmacodynamic markers (H3K27Me3 reduction) and target engagement markers (EZH2 protein abundance reduction) in tumor tissue [1]. The compound's activity against both wild-type and gain-of-function mutant EZH2-expressing tumors expands its utility across genetically diverse cancer models [1].

Target Engagement via Cys668 Covalent Binding

GNA002 serves as a chemical biology tool for investigating CHIP-dependent ubiquitination mechanisms. The compound triggers EZH2 ubiquitination in a Cys668-dependent manner, with effects reversible by proteasome inhibition (MG132) [1]. Researchers studying ubiquitin-proteasome pathway regulation, E3 ligase function (CHIP), or covalent ligand-induced protein degradation can employ GNA002 as a validated probe, with C668S-EZH2 and CHIP knockdown serving as essential specificity controls [1].

Epigenetic Reactivation of Tumor Suppressors

GNA002 has been successfully incorporated into advanced drug delivery systems, including pH-sensitive nuclear-targeted nanocarriers and cascade-responsive nanoplatforms for synergistic chemo-photodynamic therapy [2][3]. Researchers developing targeted delivery formulations for solid tumors can leverage existing nanocarrier design principles validated with GNA002 payload, particularly for head and neck, lung, and breast cancer applications [2][3].

Application
Selection Property
Validation Focus
PRC2 non-catalytic function studies
Covalent EZH2 degrader that depletes scaffolding subunit
EZH2 protein abundance and PRC2 subunit co-stability
Oral xenograft model research
Oral bioavailability in rodent models
Tumor volume endpoint monitoring, oral dosing regimen review
Covalent target engagement mapping
Cys668-dependent covalent binding mechanism
C668S mutant rescue as specificity control
PRC2 target gene derepression monitoring
H3K27me3 reduction and chromatin remodeling capability
ChIP-based promoter occupancy and gene re-expression assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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